

"physicochemical properties of 2',3'-Dehydrosalannol"

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Compound of Interest

Compound Name: 2',3'-Dehydrosalannol

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An In-depth Technical Guide to the Physicochemical Properties of 2',3'-Dehydrosalannol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2',3'-Dehydrosalannol**, a tetranortriterpenoid of significant interest, primarily isolated from the Neem tree (Azadirachta indica)[1][2][3]. This document details its physicochemical properties, spectroscopic profile, and established experimental protocols for its isolation and characterization. Furthermore, it elucidates its primary biological activity, particularly its anticancer effects on triple-negative breast cancer (TNBC), supported by a detailed visualization of its molecular signaling pathway. This guide serves as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

2',3'-Dehydrosalannol is a complex heterocyclic natural product belonging to the limonoid class.[2][4] Its structure was first determined through spectroscopic methods and confirmed by X-ray crystallography.[2][5] Understanding its physicochemical properties is fundamental for its extraction, purification, formulation, and application in biological assays.

Chemical Identifiers



Identifier	Value	
IUPAC Name	[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.0²,9.0⁴,8.0¹5,¹8]octadec-7-en-12-yl] 3-methylbut-2-enoate[2][6]	
Molecular Formula	C32H42O8[2][4][5][6][7]	
CAS Number	97411-50-2[6][8][9]	
InChlKey	BGHFPZJLGAYVQC-QJBQBLRASA-N[2]	

Physicochemical Data

The following table summarizes the key physicochemical properties of 2',3'-Dehydrosalannol.

Property	Value	Source
Molecular Weight	554.7 g/mol	[4][5][6][7]
Physical State	Powder	[7]
Melting Point	183-185 °C	[3][7]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[7][8][10]
XLogP3	3.6	[6][7]
Hydrogen Bond Donor Count	1	[6][7]
Hydrogen Bond Acceptor Count	8	[6][7]
Rotatable Bond Count	5	[6][7]
Storage Temperature	2-8°C	[3][7]



Experimental Protocols

The following sections provide detailed methodologies for the isolation, purification, and characterization of **2',3'-Dehydrosalannol**, as well as a standard protocol for evaluating its in vitro anticancer activity.

Isolation and Purification from Azadirachta indica

This protocol is a composite of established methods for extracting limonoids from neem leaves. [11]

- 1. Plant Material Preparation:
- Collection: Fresh, healthy leaves of Azadirachta indica are collected.[11]
- Washing: The leaves are thoroughly washed with water to remove dirt and debris.[11]
- Drying: Leaves are shade-dried at room temperature for several days until brittle.[1][11]
- Grinding: The dried leaves are pulverized into a coarse powder using a mechanical grinder.
 [11]

2. Extraction:

- Soxhlet Extraction: 500 g of the powdered plant material is placed in a cellulose thimble and extracted with 2.5 L of methanol for 8-12 hours in a Soxhlet apparatus.[11] Alternatively, maceration in methanol for 48-72 hours can be employed.[1]
- Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.[1][11]
- 3. Fractionation (Liquid-Liquid Partitioning):
- The crude extract is dissolved in a methanol-water mixture.[1]
- This solution is partitioned successively with n-hexane to remove non-polar impurities like chlorophyll, followed by ethyl acetate.[1][10]

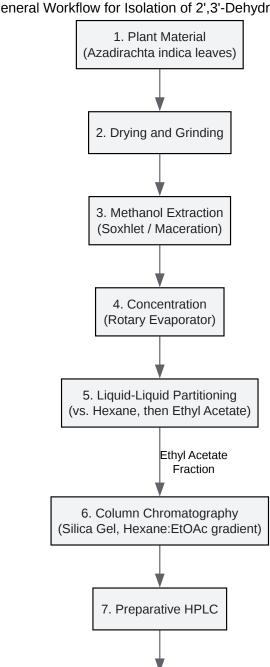
Foundational & Exploratory





- The ethyl acetate fraction, which is enriched with triterpenoids, is collected and concentrated.
 [1][11] One study noted that the ethyl acetate fraction constituted 6.84% of the total methanolic extract.
- 4. Chromatographic Purification:
- Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography over silica gel (60-120 mesh).[11]
- Elution: A gradient elution system is used, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.[1][11]
- Monitoring: Fractions are monitored by Thin-Layer Chromatography (TLC).[12]
- Final Purification: Fractions containing the target compound are pooled and may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to achieve >98% purity.[11][12]





General Workflow for Isolation of 2',3'-Dehydrosalannol

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Pure 2',3'-Dehydrosalannol

Caption: General workflow for the isolation of 2',3'-Dehydrosalannol.

Spectroscopic Characterization



The structure of **2',3'-Dehydrosalannol** is confirmed using a combination of spectroscopic techniques.[1]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube, with Tetramethylsilane (TMS) added as an internal standard.[12]
 - Data Acquisition: ¹H NMR, ¹³C NMR, and 2D-NMR (COSY, HMQC, HMBC) spectra are recorded on a high-resolution spectrometer (e.g., 400 or 500 MHz) to elucidate the carbon-hydrogen framework.[1][12]
- Mass Spectrometry (MS):
 - Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.[5] High-resolution mass spectrometry (HRMS) is used to determine the exact mass.
- Infrared (IR) Spectroscopy:
 - Sample Preparation: The sample is prepared as a KBr pellet or as a thin film.[12]
 - Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer to identify characteristic functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O) groups.[5][12]

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic effect of **2',3'-Dehydrosalannol** on cancer cells can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

- Cell Culture: Triple-negative breast cancer cells (e.g., MDA-MB-231, MDA-MB-468) are seeded in a 96-well plate and incubated to allow for cell attachment.[4][8]
- Compound Treatment: Cells are treated with various concentrations of 2',3' Dehydrosalannol (typically dissolved in DMSO, with the final DMSO concentration kept below 0.5%) and incubated for a specified period (e.g., 24-72 hours).[8][13]



- MTT Addition: MTT solution is added to each well and incubated, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT to a purple formazan.
- Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
- Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Biological Activity and Signaling Pathway

2',3'-Dehydrosalannol has demonstrated several biological activities, including antifeedant, antibacterial, and most notably, anticancer effects.[4][5][14]

Anticancer Activity

The most significant reported bioactivity of **2',3'-Dehydrosalannol** is its potent anticancer effect against triple-negative breast cancer (TNBC) cells.[1][4][5] Research indicates that it inhibits the growth of TNBC cells and induces apoptosis (programmed cell death).[1][8]

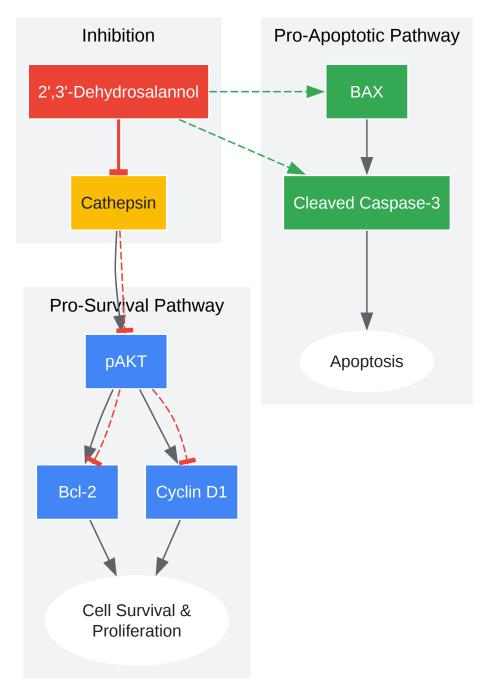
The molecular mechanism underlying this effect involves the inhibition of cathepsin-mediated pro-survival signaling.[1][5][15] This initial action triggers a downstream cascade, leading to:

- Downregulation of Pro-Survival Proteins: A decrease in the expression of phosphorylated protein kinase B (pAKT), B-cell lymphoma 2 (Bcl-2), and cyclin D1.[1][8]
- Upregulation of Pro-Apoptotic Proteins: An increase in the expression of BCL-2-associated X protein (BAX) and cleaved caspase-3.[1][8]

This shift in the balance of pro-survival and pro-apoptotic proteins ultimately drives the cancer cells toward apoptosis.



Proposed Signaling Pathway of 2',3'-Dehydrosalannol in TNBC Cells



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Caption: Anticancer signaling of 2',3'-Dehydrosalannol in TNBC cells.

Other Biological Activities



- Antifeedant Activity: **2',3'-Dehydrosalannol** has been reported to possess antifeedant properties against the tobacco cutworm, Spodoptera litura.[4][5][8][14] This activity is characteristic of many limonoids from Azadirachta indica.[4]
- Antibacterial Activity: While specific data for the pure compound is limited, general reports
 indicate antibacterial properties.[4][5] Given that extracts from its source, the neem tree, are
 well-known for potent antibacterial effects, it is plausible that 2',3'-Dehydrosalannol
 contributes to this activity.[16]

Conclusion

2',3'-Dehydrosalannol is a bioactive tetranortriterpenoid with well-defined physicochemical properties.[1] Its most promising therapeutic potential lies in its anticancer activity against triplenegative breast cancer, mediated through the inhibition of the cathepsin/AKT pro-survival signaling pathway.[2][4][5] The established protocols for its isolation and characterization, combined with a growing understanding of its mechanism of action, provide a solid foundation for further preclinical and clinical investigation. Future research should focus on optimizing isolation yields, exploring synthetic routes, and conducting in-vivo efficacy and safety studies to fully harness the therapeutic potential of this compelling natural product.[2]

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